![molecular formula C24H22N2O2S B2992207 3-((4-ethylphenyl)sulfonyl)-N-(p-tolyl)quinolin-4-amine CAS No. 902913-34-2](/img/structure/B2992207.png)
3-((4-ethylphenyl)sulfonyl)-N-(p-tolyl)quinolin-4-amine
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Description
Synthesis Analysis
Synthesis analysis involves understanding the methods used to create the compound. This could involve various chemical reactions, the use of catalysts, and specific conditions such as temperature and pressure .Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound undergoes. This could include reactions with other compounds under various conditions, and the products that are formed .Physical And Chemical Properties Analysis
Physical and chemical properties include characteristics such as melting point, boiling point, density, solubility, and reactivity .Scientific Research Applications
Antiproliferative Activity on Cancer Cell Lines
A series of novel amide derivatives related to the structure of interest were synthesized and evaluated for their antiproliferative activities against human cancer cell lines. The study found compounds exhibiting potent cytotoxic activity, indicating potential applications in cancer therapy (Şeyma Cankara Pirol et al., 2014).
Green Chemistry in Synthesis
Research focusing on the green and efficient synthesis of novel structures related to 3-((4-ethylphenyl)sulfonyl)-N-(p-tolyl)quinolin-4-amine showed advancements in environmentally friendly chemical reactions. These methods highlight the importance of regioselective synthesis and the benefits of using sustainable practices in chemical synthesis (N. Poomathi et al., 2015).
Novel Synthesis Methods
Innovative synthesis techniques have been developed for compounds with the sulfonylquinoline structure. One method involves tert-butyl hydroperoxide mediated cycloaddition, offering a new route to 3-arylsulfonylquinoline derivatives. This process highlights the utility of these compounds in synthesizing pharmaceutical drugs and showcases advancements in synthesis methodologies (Liangliang Zhang et al., 2016).
Electrolysis Derived Compounds
Research into the electrolysis of certain dyes has led to the identification of sulfonyl aromatic alcohols. This study demonstrates the potential of electrochemical methods to generate compounds that could have applications in various fields, including the development of new materials or chemical intermediates (M. P. Elizalde-González et al., 2012).
Antibacterial Activity
A study on the synthesis of quinoxaline sulfonamides, structurally similar to the compound of interest, revealed their significant antibacterial activity. This suggests the potential of these derivatives in developing new antibacterial agents, emphasizing the broader implications of sulfonylquinoline structures in antimicrobial research (S. Alavi et al., 2017).
properties
IUPAC Name |
3-(4-ethylphenyl)sulfonyl-N-(4-methylphenyl)quinolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2S/c1-3-18-10-14-20(15-11-18)29(27,28)23-16-25-22-7-5-4-6-21(22)24(23)26-19-12-8-17(2)9-13-19/h4-16H,3H2,1-2H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRRPYXFLDNINIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)NC4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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